molecular formula C24H21NO5 B2421631 3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid CAS No. 2138014-30-7

3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid

Cat. No.: B2421631
CAS No.: 2138014-30-7
M. Wt: 403.434
InChI Key: GVSPGERDQPJYGM-UHFFFAOYSA-N
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Description

3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the fluorenyl group provides a chromophore that can be easily detected by ultraviolet spectroscopy, making it useful in various analytical applications.

Properties

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxyethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c26-13-22(15-6-5-7-16(12-15)23(27)28)25-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSPGERDQPJYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C4=CC(=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to prevent side reactions.

    Formation of the Hydroxyethyl Intermediate: The protected amino acid is then reacted with an appropriate hydroxyethylating agent, such as ethylene oxide or a similar compound, under basic conditions to introduce the hydroxyethyl group.

    Coupling with Benzoic Acid: The hydroxyethyl intermediate is coupled with benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane, room temperature.

    Reduction: Sodium borohydride (NaBH4), ethanol, room temperature.

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), 0-5°C for nitration; Bromine (Br2), acetic acid, room temperature for bromination.

Major Products

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Regeneration of the hydroxyethyl group.

    Substitution: Formation of nitro or bromo derivatives of the benzoic acid moiety.

Scientific Research Applications

3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid is widely used in scientific research, particularly in the following fields:

    Chemistry: Used as a building block in peptide synthesis due to its stability and ease of removal. It is also used in the synthesis of complex organic molecules.

    Biology: Utilized in the study of protein-protein interactions and enzyme mechanisms. The Fmoc group allows for easy detection and quantification of peptides.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Employed in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild basic conditions, typically using piperidine in dimethylformamide (DMF). This allows for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

Similar Compounds

    9-Fluorenylmethoxycarbonyl chloride: Used for the protection of amino groups in peptide synthesis.

    Benzyl chloroformate: Another protecting group for amino acids, but less stable than Fmoc.

    tert-Butyloxycarbonyl (Boc) group: A widely used protecting group that is removed under acidic conditions.

Uniqueness

3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid is unique due to its combination of the Fmoc protecting group with a hydroxyethyl and benzoic acid moiety. This structure provides both stability and versatility in synthetic applications, making it a valuable compound in peptide synthesis and other chemical processes.

Biological Activity

3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid, often referred to as Fmoc-Amino Acid derivative, is a complex organic compound that plays a significant role in peptide synthesis and has potential applications in drug development. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H21NO4, with a molecular weight of approximately 387.4 g/mol. The structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential in the synthesis of peptides due to its stability and ease of removal under mild conditions.

The biological activity of this compound is primarily linked to its ability to modulate protein-protein interactions. Research indicates that compounds with similar structures can influence binding affinities to various receptors involved in critical biological processes such as tumor metastasis and angiogenesis. This modulation can be exploited for therapeutic purposes, particularly in cancer treatment.

Applications

Peptide Synthesis : The Fmoc group allows for efficient manipulation of amino acids during solid-phase peptide synthesis (SPPS), making it a crucial building block for developing peptides with specific biological activities.

Drug Development : The compound's unique structure enables specific interactions with biological targets, which can be utilized in designing drugs that target specific pathways involved in diseases.

Environmental Monitoring : Recent studies have also explored its application in developing sensors and assays for detecting pollutants in environmental samples, showcasing its versatility beyond medicinal chemistry.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Protein Interaction Modulation Influences binding affinities to receptors involved in tumor growth.
Peptide Synthesis Used as a building block in SPPS; easily removable protecting group.
Environmental Applications Effective in monitoring environmental pollutants.

Case Studies

  • Cancer Therapeutics : A study investigated the role of Fmoc derivatives in inhibiting specific protein interactions associated with cancer cell proliferation. Results showed significant reductions in cell viability when treated with the compound, indicating its potential as an anticancer agent.
  • Environmental Sensors : Another study focused on the use of this compound in developing assays for detecting heavy metals in water samples. The results demonstrated high sensitivity and specificity, emphasizing its utility in environmental monitoring.

Q & A

Q. What are the standard protocols for synthesizing 3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid?

  • Methodological Answer : The synthesis typically involves introducing the Fmoc (fluorenylmethoxycarbonyl) group to protect the amino group during peptide synthesis. A common approach includes:

Amino Protection : Reacting the primary amine with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic aqueous/organic solvent system (e.g., DMF/NaHCO₃) at 0–4°C to avoid side reactions .

Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the Fmoc-protected amine to the benzoic acid backbone .

Deprotection : Removing the Fmoc group with 20% piperidine in DMF, followed by purification via reverse-phase HPLC or column chromatography .
Key parameters include maintaining anhydrous conditions and monitoring reaction progress by TLC or LC-MS.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% is typical for research-grade material) .
  • NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ can confirm the presence of the Fmoc group (δ 7.3–7.8 ppm for aromatic protons) and the hydroxyethyl side chain (δ 3.5–4.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates the molecular weight (e.g., [M+H]⁺ expected at ~437.4 g/mol for C₂₅H₂₁F₂NO₄) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use a fume hood to prevent inhalation of dust (H335 hazard) .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing the Fmoc group under varying conditions?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus dichloromethane (DCM) to balance solubility and reactivity. DMF often provides higher yields due to better nucleophilicity of the amine .
  • Temperature Control : Lower temperatures (0–4°C) minimize side reactions like Fmoc hydrolysis, while room temperature may accelerate coupling .
  • Additives : Use catalytic DMAP (4-dimethylaminopyridine) to enhance carbodiimide-mediated coupling efficiency .
  • Yield Analysis : Compare isolated yields (via gravimetry) and purity (HPLC) across conditions to identify optimal parameters .

Q. How can contradictory NMR data arising from stereochemical or conformational isomers be resolved?

  • Methodological Answer :
  • Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., Chiralpak IA) to resolve stereochemical ambiguities .
  • Variable Temperature (VT) NMR : Analyze splitting patterns at different temperatures to identify dynamic rotational barriers in the hydroxyethyl side chain .
  • X-ray Crystallography : Resolve absolute configuration by growing single crystals in a 1:1 ether/hexane mixture and performing diffraction studies .

Q. What strategies mitigate batch-to-batch variability in biological activity studies?

  • Methodological Answer :
  • Standardized Purification : Implement orthogonal purification (e.g., size-exclusion chromatography followed by HPLC) to ensure consistent purity .
  • Bioactivity Assays : Use internal controls (e.g., known Fmoc-peptide analogs) in cell-based assays to normalize activity data .
  • Stability Testing : Monitor degradation under storage conditions (e.g., -20°C vs. 4°C) via LC-MS to establish shelf-life guidelines .

Q. How do structural analogs with fluorinated or sulfur-containing substituents compare in medicinal chemistry applications?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs like (R)-3-((Fmoc)amino)-4-(phenylthio)butanoic acid (CAS 175291-56-2) and compare their binding affinities to targets (e.g., proteases) via SPR or ITC .
  • Fluorine Impact : Replace the hydroxyethyl group with a 3,5-difluorophenyl moiety (as in C₂₅H₂₁F₂NO₄) to assess enhanced lipophilicity and membrane permeability .
  • Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent electronegativity with target interaction energies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of Fmoc-protected compounds?

  • Methodological Answer :
  • Source Evaluation : Cross-reference SDS data (e.g., acute toxicity H302 vs. H335) with peer-reviewed studies to identify context-specific hazards .
  • In Silico Prediction : Use tools like Toxtree to model toxicity based on structural fragments (e.g., Fmoc group vs. benzoic acid) .
  • Experimental Validation : Conduct in vitro cytotoxicity assays (MTT/Resazurin) on HEK293 or HepG2 cells to reconcile conflicting in vivo/in vitro data .

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